N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-benzimidazole-4-carboxamide
Description
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-benzimidazole-4-carboxamide is a complex organic compound that features a benzimidazole core linked to a pyridine ring through an oxane moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(13-3-1-4-14-16(13)21-11-20-14)22-15-5-2-10-24-17(15)12-6-8-19-9-7-12/h1,3-4,6-9,11,15,17H,2,5,10H2,(H,20,21)(H,22,23)/t15-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKSODZKIADZHF-DOTOQJQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NC=C2)NC(=O)C3=C4C(=CC=C3)NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC(=O)C3=C4C(=CC=C3)NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-benzimidazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the benzimidazole core through the condensation of o-phenylenediamine with a carboxylic acid derivative. The pyridine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxane ring through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-benzimidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Alkaloids: These compounds share a similar nitrogen-containing ring structure and exhibit various biological activities.
Piperidine Derivatives: These compounds also contain nitrogen heterocycles and are widely used in medicinal chemistry.
Uniqueness
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1H-benzimidazole-4-carboxamide is unique due to its specific combination of a benzimidazole core with a pyridine ring and an oxane moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
